dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is known for its unique structure, which includes a dihydropyridine ring substituted with two methyl groups, a phenylethenyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by crystallization or extraction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers for treating cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension.
Comparison with Similar Compounds
Dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine and nisoldipine. While all these compounds share a similar core structure, the presence of different substituents can significantly affect their pharmacological properties and applications. For example, nifedipine is widely used as a calcium channel blocker for treating hypertension, whereas this compound may have unique properties that make it suitable for other therapeutic applications.
List of Similar Compounds
- Nifedipine
- Nisoldipine
- Amlodipine
- Felodipine
These compounds, like this compound, belong to the dihydropyridine class and are known for their role in modulating calcium channels.
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-16(18(21)23-3)15(11-10-14-8-6-5-7-9-14)17(13(2)20-12)19(22)24-4/h5-11,15,20H,1-4H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXVPJBBYSEJTR-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C=CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)/C=C/C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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